

TAS0728 biomarker validation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

Get Quote

TAS0728 Overview and Status

TAS0728 is an orally available, covalent-binding inhibitor that is highly selective for HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2]. Its primary mechanism involves irreversibly binding to a specific cysteine residue (C805) on the HER2 kinase domain, leading to sustained inhibition of HER2 and HER3 signaling and downstream pathways like AKT and MAPK, which can induce apoptosis in HER2-driven cancer cells [3] [2].

A key differentiator highlighted in preclinical studies is its high specificity for HER2 over wild-type EGFR, a profile intended to reduce the severe skin rash and diarrhea associated with pan-ErbB inhibitors [4].

Important Note on Development Status: The first-in-human Phase I clinical trial (NCT03410927) for **TAS0728** was **terminated** [5] [6]. The study was stopped during the dose-escalation phase due to unacceptable toxicity, including cases of severe diarrhea and one fatal cardiac event. The maximum tolerated dose (MTD) was not established [7] [4] [8]. Therefore, its clinical development appears to be halted.

Preclinical Biomarker and Efficacy Data

The tables below summarize quantitative data from preclinical studies, which form the basis for the proposed biomarkers for **TAS0728**.

Table 1: Biochemical Profiling of TAS0728 (IC50 Values) This data shows the potency and selectivity of **TAS0728** against a panel of kinases [3].

Target Kinase	IC50 (nM)
BMX	4.9
HER4	8.5
HER2	13
BLK	31
JAK3	33
SLK	25
EGFR	65
LOK	86

Table 2: In Vivo Efficacy in Preclinical Xenograft Models These studies suggest potential efficacy in settings of acquired resistance to existing HER2 therapies [9].

Cancer Model	Resistance Profile	Treatment Effect of TAS0728
NCI-N87 (Gastric)	Acquired resistance to Trastuzumab + Pertuzumab	Significant anti-tumor effect
NCI-N87 (Gastric)	Acquired resistance to T-DM1	Significant anti-tumor effect
Patient-Derived Xenograft (Breast)	Refractory to Trastuzumab/Pertuzumab and T-DM1	Potent anti-tumor effect

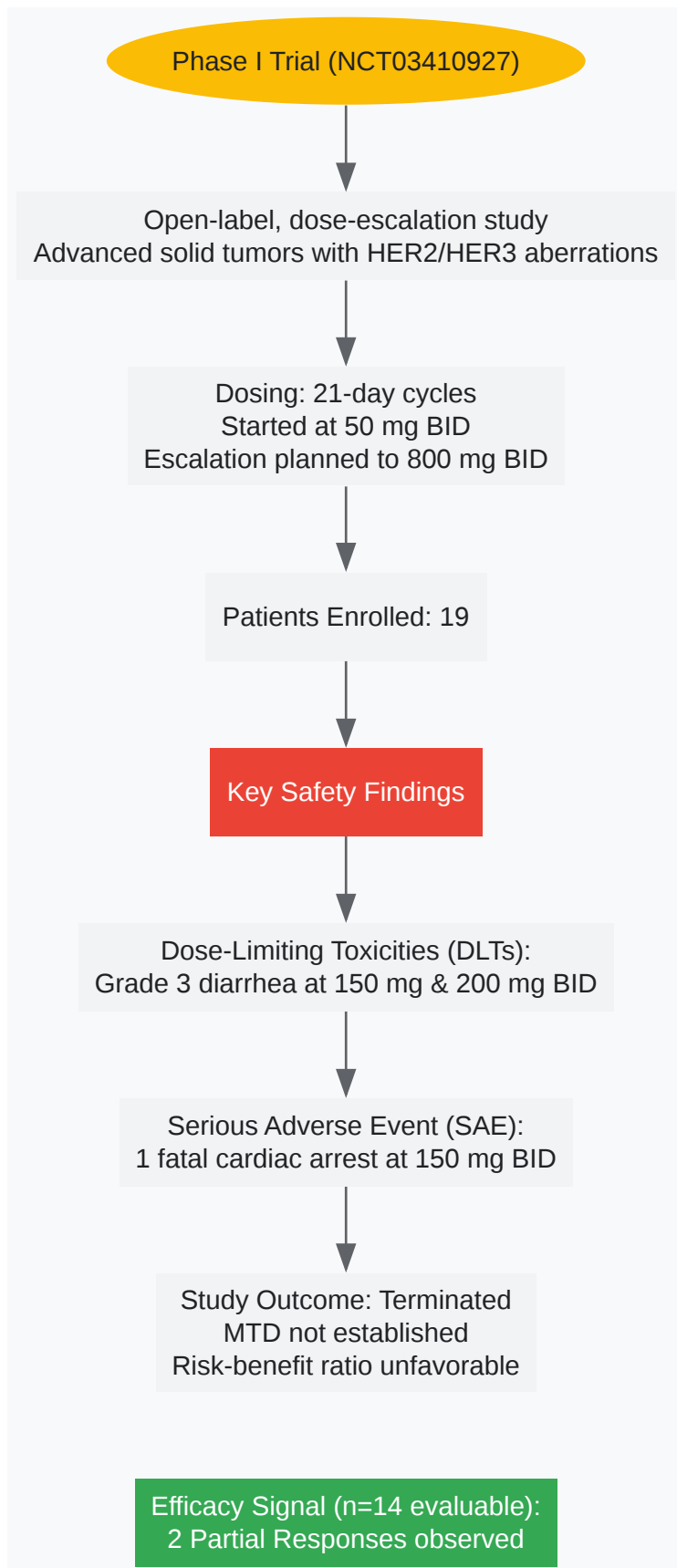
Experimental Protocols from Preclinical Research

For fellow researchers, here are the key methodologies referenced in the studies:

- **In Vitro Kinase Assay:** The IC50 values for HER2 were determined using cell-free kinase profiling. The inhibitory activity was measured based on in vitro peptide substrate phosphorylation by HER2. Assays were typically conducted in duplicate or triplicate [3].
- **Cellular Western Blot Analysis:** To assess target engagement and pathway modulation, cell lines (e.g., SK-BR-3, NCI-N87) were seeded in culture plates and treated with **TAS0728** at various concentrations (e.g., 40 nM, 10-1000 nM) for a set period (e.g., 3 hours). Cells were then harvested and lysed for Western blot analysis using antibodies against phospho-HER2, phospho-HER3, phospho-AKT, and phospho-MAPK [9] [3].
- **In Vivo Efficacy Studies:** The anti-tumor efficacy of **TAS0728** was evaluated in mouse xenograft models (e.g., 6-week-old male nude mice). After implanting tumor cells subcutaneously, **TAS0728** was administered daily via oral gavage at doses ranging from 7.5 to 60 mg/kg. Tumor volume and body weight were monitored regularly. Statistical analyses like the Dunnett test were used to compare tumor volumes between treatment and control groups [9] [3].

Clinical Trial Snapshot and Safety

The following diagram summarizes the design and outcomes of the Phase I clinical trial, which was ultimately terminated.



[Click to download full resolution via product page](#)

Limitations for a Comprehensive Guide

Compiling a full comparison guide with other HER2 inhibitors is currently not possible due to several data limitations:

- **Lack of Direct Comparative Data:** The available sources do not contain head-to-head experimental data comparing **TAS0728**'s biomarker validation or performance directly with other HER2 inhibitors like neratinib, afatinib, or tucatinib.
- **Absence of Clinical Biomarker Validation:** While preclinical models suggested efficacy in HER2/HER3 aberrant tumors, the clinical trial was terminated early. There is no robust data on validated predictive biomarkers of response or resistance from a clinical setting.
- **Incomplete Safety and Efficacy Profile:** The safety profile is defined by serious adverse events that halted development, and the efficacy signal (2 partial responses) is based on a very small number of patients, making any comparison with established drugs inappropriate.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. - My Cancer Genome tas 0728 [mycancergenome.org]
2. TAS0728, A Covalent-binding, HER2-selective Kinase ... [medchemexpress.com]
3. TAS0728 | HER2 inhibitor | Mechanism | Concentration [selleckchem.com]
4. A first-in-human phase I study of TAS0728, an oral covalent ... [pmc.ncbi.nlm.nih.gov]
5. A Study of TAS0728 in Patients With Solid Tumors With HER2 ... [ctv.veeva.com]
6. TAS0728 in Solid Tumours with HER2 or HER3 ... [hra.nhs.uk]
7. A first-in-human phase I study of TAS , an oral covalent binding... 0728 [pubmed.ncbi.nlm.nih.gov]
8. A First-in-human Phase I Study of TAS , an... | Research Square 0728 [researchsquare.com]
9. Acquired resistance to trastuzumab/pertuzumab or to T-DM1 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [TAS0728 biomarker validation]. Smolecule, [2026]. [Online PDF].
Available at: [<https://www.smolecule.com/products/b544575#tas0728-biomarker-validation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com